1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole consists of a fused benzene and imidazole ring, while pyrazole is a five-membered ring containing two nitrogen atoms. This compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in drug development targeting various diseases.
The compound is classified under heterocyclic compounds and can be sourced through various synthetic methods. Its chemical structure is represented by the International Union of Pure and Applied Chemistry name, which indicates its specific arrangement of atoms. The compound's chemical formula is C₁₁H₁₃N₃, and it has a unique identifier number of 109073-55-4 in chemical databases .
The synthesis of 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- typically involves cyclization reactions of suitable precursors under controlled conditions. Common methods include:
Synthesis often requires careful temperature control and the use of solvents such as ethanol or methanol to facilitate reactions. The resulting compounds are usually purified through recrystallization or chromatography techniques to achieve high purity levels suitable for biological testing .
The molecular structure of 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- includes a benzimidazole core linked to a pyrazole ring at the second position. The presence of a methyl group on the pyrazole ring influences its physical and chemical properties.
The structural analysis can be supported by techniques such as:
1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
These reactions are typically explored under different conditions (temperature, pressure, solvent) to optimize yields and selectivity for desired products.
The mechanism of action for 1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- is primarily attributed to its ability to interact with specific biological targets. It may inhibit enzyme activities by binding to their active sites or modulating receptor interactions, which affects cellular signaling pathways.
Research indicates that this compound exhibits antimicrobial, antifungal, and anticancer properties by disrupting metabolic processes in target organisms or cells. Molecular docking studies have shown promising interactions with various biological macromolecules, suggesting potential therapeutic applications .
The physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and purity .
1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)- has diverse applications in scientific research:
This compound exemplifies the utility of heterocyclic compounds in various fields, highlighting its significance in ongoing research aimed at discovering new therapeutic agents.
The compound "1H-Benzimidazole, 2-(5-methyl-1H-pyrazol-3-yl)-" is systematically named under IUPAC conventions as 2-(5-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole. This name reflects:
Structural features include:
Table 1: Key Structural Parameters from DFT Calculations
Parameter | Value | Description |
---|---|---|
C2–C(pyrazole) bond | 1.48 Å | Single bond linking rings |
N1–C2 bond (benz.) | 1.34 Å | Partial double-bond character |
C2–N3 bond (benz.) | 1.32 Å | Partial double-bond character |
Bond angles at C2 | 120° ± 2° | Trigonal planar geometry |
Dihedral angle | 15°–40° | Inter-ring torsion due to steric constraints |
The structural representation (Figure 1) highlights the orthogonal orientation of the pyrazole ring relative to the benzimidazole plane, minimizing steric clash [9].
The molecular formula C₁₁H₁₀N₄ is derived as follows:
Molecular weight calculation:
Table 2: Elemental Analysis and Spectroscopic Validation
Analysis Type | Data | Significance |
---|---|---|
Elemental composition | C 66.65%, H 5.08%, N 28.27% | Matches C₁₁H₁₀N₄ (theoretical: C 66.65%, H 5.08%, N 28.27%) |
High-resolution MS | m/z 198.0905 [M]⁺• | Confirms molecular ion (calc. 198.0902) |
EI-MS fragments | m/z 146 (benzimidazole⁺), 119 (pyrazole-CH₃)⁺ | Diagnostic for structural domains |
Nitrogen content | 28.27% | Indicates high polarity and hydrogen-bonding capacity |
The high nitrogen content (28.3%) underscores significant polarity, influencing solubility in protic solvents (e.g., ethanol, DMSO) [6] [10].
Tautomerism arises from proton migration within the benzimidazole and pyrazole units:
Benzimidazole tautomerism:
Pyrazole tautomerism:
Table 3: Relative Stability of Key Tautomers (DFT Calculations)
Tautomer | ΔG (kJ/mol) | Dominance Condition |
---|---|---|
1H-Benzimidazole-2-(5-methyl-1H-pyrazol-3-yl) | 0.0 (reference) | Gas phase and non-polar solvents |
3H-Benzimidazole-2-(5-methyl-1H-pyrazol-3-yl) | +28.5 | <1% population at 25°C |
1H-Benzimidazole-2-(5-methyl-2H-pyrazol-3-yl) | +15.2 | Minor component (∼5%) |
Zwitterionic form | +42.1 | Negligible |
Resonance stabilization:
Experimental evidence:
Tautomeric equilibrium is thus solvent-dependent: the 1H-form dominates in apolar media, while polar solvents slightly favor the 3H-tautomer due to solvation effects (ΔG < 5 kJ/mol in water) [4] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7